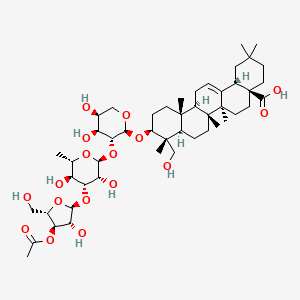

Rarasaponin V

説明

特性

分子式 |

C48H76O17 |

|---|---|

分子量 |

925.1 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4-acetyloxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H76O17/c1-23-32(53)37(64-40-34(55)36(61-24(2)51)28(20-49)62-40)35(56)39(60-23)65-38-33(54)27(52)21-59-41(38)63-31-12-13-44(5)29(45(31,6)22-50)11-14-47(8)30(44)10-9-25-26-19-43(3,4)15-17-48(26,42(57)58)18-16-46(25,47)7/h9,23,26-41,49-50,52-56H,10-22H2,1-8H3,(H,57,58)/t23-,26-,27-,28-,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1 |

InChIキー |

SZEDYCKNZMGMCN-XRKAUVRWSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)OC(=O)C)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(O8)CO)OC(=O)C)O)O |

同義語 |

rarasaponin V |

製品の起源 |

United States |

Origin and Isolation Methodologies for Rarasaponin V

Sapindus rarak as a Primary Source Organism

Sapindus rarak DC., a member of the Sapindaceae family, is a primary botanical source of Rarasaponin V. biotrop.orgbiotrop.org This plant, native to Indonesia, is well-known for the high saponin (B1150181) content in its fruit. biotrop.org The pericarps of Sapindus rarak have been specifically identified as containing acetylated oleanane-type triterpene saponins (B1172615), including Rarasaponin V. biotrop.orgbiotrop.org Research has focused on the fruit and seeds of this plant for the extraction of these compounds. biotrop.org

Identification in Sapindus mukorossi Saponin Fractions

Rarasaponin V has also been identified within the saponin fractions of Sapindus mukorossi, another species in the Sapindaceae family. nih.gov While a significant amount of research on S. mukorossi focuses on the extraction and characterization of various saponins, the presence of Rarasaponin V highlights the chemical similarities between these two Sapindus species. rsc.orgeolss.netkisti.re.kr The saponins from S. mukorossi are recognized for their surfactant properties and are extracted from the pericarp of the fruit. rsc.orgnih.gov

Purification and Isolation Strategies for Rarasaponin V

Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Fractionation

Following initial extraction, the crude saponin mixture requires further separation to isolate individual compounds like Rarasaponin V. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for this purpose, serving as an intermediate step between analytical-scale identification and large-scale preparative purification. science.gov This method is designed to purify moderate quantities of a target compound, typically in the milligram range, which is sufficient for research and characterization purposes.

For the separation of saponins from the Sapindus genus, to which Rarasaponin V belongs, reversed-phase HPLC methods are highly effective. researchgate.net These separations commonly utilize C18 columns. researchgate.net The process involves injecting the concentrated crude extract into the HPLC system. A mobile phase, often a gradient mixture of acetonitrile (B52724) and water, is pumped through the column to separate the components based on their differential partitioning between the mobile phase and the stationary phase. kyushu-u.ac.jp

As the separated compounds exit the column, they are identified by a detector, typically a UV detector operating at a low wavelength (around 206 nm) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful as many saponins lack strong chromophores. researchgate.netkyushu-u.ac.jp The portion of the eluent containing the target compound (a "fraction") is collected using a fraction collector. kyushu-u.ac.jp This process can be repeated to purify the contents of collected fractions further, ultimately yielding Rarasaponin V with a high degree of purity.

Centrifugation and Drying Processes for Extract Preparation

The initial isolation of a crude saponin extract containing Rarasaponin V from its natural source, the fruit of Sapindus rarac DC, involves key physical separation and drying steps. nih.gov The process begins with maceration, where the powdered plant material is steeped in a solvent, such as methanol, to dissolve the saponins. nih.gov

Once the extraction period is complete, the solid plant residue is separated from the liquid extract. This is achieved first by filtration, followed by centrifugation. nih.gov Centrifugation is a crucial step that uses centrifugal force to sediment any remaining fine solid particles suspended in the filtrate, resulting in a clear supernatant liquid that contains the dissolved saponins. nih.gov

The next stage is to remove the solvent from the extract. This is typically accomplished using a rotary vacuum evaporator, which efficiently removes volatile solvents like methanol at a reduced temperature, thereby minimizing thermal degradation of the target compounds. nih.gov After the solvent is evaporated, the resulting solid extract, rich in Rarasaponin V, is collected. To ensure stability and prevent degradation from moisture, the final solid extract is stored in a desiccator containing a drying agent like silica (B1680970) gel. nih.gov In some related preparations, freeze-drying is also used as a method to dry the saponin material. nih.gov

Data Tables

Table 1: Parameters for Initial Extraction of Rarasaponin V

| Parameter | Description | Source |

| Starting Material | Dry fruit powder of Sapindus rarac DC | nih.gov |

| Solvent | Methanol | nih.gov |

| Ratio | 100 g of powder to 500 mL of solvent | nih.gov |

| Temperature | 40 °C | nih.gov |

| Duration | 48 hours with constant stirring | nih.gov |

| Post-Extraction | Filtration followed by centrifugation | nih.gov |

| Drying Method | Rotary vacuum evaporation, storage in desiccator | nih.gov |

Table 2: Purification Workflow Overview

| Step | Technique | Purpose |

| 1. Extraction | Maceration in Methanol | To dissolve saponins from solid plant material. nih.gov |

| 2. Clarification | Filtration & Centrifugation | To remove solid residues and fine particulates from the liquid extract. nih.gov |

| 3. Concentration | Rotary Vacuum Evaporation | To remove the extraction solvent and obtain a crude solid extract. nih.gov |

| 4. Fractionation | Semi-Preparative HPLC | To separate individual saponins (e.g., Rarasaponin V) from the crude extract. researchgate.netkyushu-u.ac.jp |

| 5. Final Product | Drying / Desiccation | To obtain the purified, stable solid compound. nih.gov |

Biosynthesis and Chemical Modifications/derivatization of Rarasaponin V

Elucidation of the Biosynthetic Pathway for Oleanane-Type Triterpenoids

The biosynthesis of oleanane-type triterpenoids, the structural class to which Rarasaponin V belongs, is a complex multi-step process originating from the isoprenoid pathway. The initial precursor, 2,3-oxidosqualene (B107256), undergoes a critical cyclization reaction to form the pentacyclic oleanane (B1240867) scaffold. nih.gov This foundational step is catalyzed by the enzyme β-amyrin synthase (bAS), which converts the linear 2,3-oxidosqualene into β-amyrin, the parent structure of the oleanane family. nih.govmdpi.com

Following the creation of the β-amyrin skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the triterpenoid (B12794562) core, leading to a vast diversity of sapogenins. mdpi.comnih.gov For instance, the aglycone of Rarasaponin V is hederagenin (B1673034). The biosynthesis of hederagenin from β-amyrin involves sequential oxidation at the C-28 and C-23 positions.

The final stage in the biosynthesis of oleanane-type saponins (B1172615) like Rarasaponin V is glycosylation. This process involves the sequential attachment of sugar moieties to the sapogenin core, catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.govresearchgate.net These enzymes transfer sugar units, such as glucose, rhamnose, arabinose, or xylose, from an activated sugar donor (UDP-sugar) to the aglycone or a growing glycan chain. nih.gov The specific UGTs involved determine the type, linkage, and sequence of sugars, resulting in the structurally diverse saponins found in nature. The entire biosynthetic pathway can be reconstituted in heterologous hosts like yeast or Nicotiana benthamiana to elucidate enzyme function and produce these complex natural products. mdpi.comCurrent time information in Bangalore, IN.exlibrisgroup.comnih.gov

Identification and Characterization of Naturally Occurring Rarasaponin V Derivatives

Rarasaponin V is part of a family of closely related saponins isolated from the pericarps of Sapindus rarak. rsc.orgresearchgate.net Research has led to the identification and structural elucidation of several derivatives, which often differ by their acetylation patterns on the sugar chains. These slight structural variations can have significant impacts on the molecule's physicochemical properties.

Rarasaponins IV, V, and VI were isolated together from the methanolic extract of Sapindus rarak pericarps. rsc.orgresearchgate.netits.ac.id They are all acetylated oleanane-type triterpene saponins built upon a hederagenin aglycone. Their structures were determined through chemical and spectroscopic analysis. researchgate.net Rarasaponin V itself is hederagenin 3-O-[(4-O-acetyl-α-L-arabinopyranosyl)-(1→3)-α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranoside. Its close relatives, Rarasaponin IV and VI, differ in the number and position of their acetyl groups.

Below is a comparative table of these naturally occurring derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference from Rarasaponin V | Source |

|---|---|---|---|---|

| Rarasaponin IV | C₅₂H₈₀O₁₉ | 1009.2 | Contains an additional acetyl group. rsc.orgnih.gov | rsc.orgresearchgate.netrsc.org |

| Rarasaponin V | C₅₀H₇₈O₁₈ | 967.1 | Reference compound. | rsc.orgresearchgate.net |

| Rarasaponin VI | C₅₀H₇₈O₁₈ | 967.1 | Isomeric with Rarasaponin V, differing in the position of the acetyl group on the sugar moiety. nih.gov Specifically, it is hederagenin 3-O-(2,4-di-O-acetyl-β-D-xylopyranosyl)-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside. nih.gov | rsc.orgresearchgate.netnih.gov |

Strategies for Semi-Synthetic Modification of Rarasaponin V

While direct semi-synthetic modification of Rarasaponin V is not extensively documented, strategies applied to its aglycone, hederagenin, and other related saponins provide a clear blueprint for potential derivatization. The primary goals of such modifications are often to enhance biological activity, improve bioavailability, or explore structure-activity relationships (SAR). nih.gov

Key modification sites on the hederagenin core of Rarasaponin V include the hydroxyl groups at C-3 and C-23, and the carboxylic acid at C-28. nih.govnih.gov

Modification of the C-28 Carboxylic Acid: This group is a common target for esterification or amidation. Converting the carboxylic acid to various esters or amides can modulate the molecule's polarity and its ability to interact with biological targets. mdpi.com For example, a range of hederagenin derivatives with urethane (B1682113) modifications at the C-28 position have been synthesized and evaluated for biological activity. nih.govrsc.org

Modification of the C-3 and C-23 Hydroxyl Groups: While the C-3 hydroxyl is glycosylated in Rarasaponin V, the C-23 hydroxyl on the hederagenin aglycone is a potential site for modification. In semi-synthesis starting from hederagenin, this group can be selectively protected, oxidized, or esterified. rsc.org

Modification of the Sugar Moieties: The sugar chains offer multiple hydroxyl groups that can be selectively acetylated, de-acetylated, or otherwise modified. Enzymatic hydrolysis, using enzymes like snailase, can be employed to selectively remove sugar units, creating prosapogenins or the aglycone itself for further derivatization. frontiersin.org

Modification for Use as a Surfactant: Rarasaponins, including by extension Rarasaponin V, have been used as natural surfactants to modify the surface of other materials like cellulose (B213188) nanocrystals and bentonite (B74815), demonstrating the chemical reactivity of the molecule for creating new composite materials. its.ac.idnih.govacs.org

Design and Synthesis of Novel Rarasaponin V Analogs

The design and synthesis of novel analogs of Rarasaponin V focus on creating new chemical entities with potentially improved properties. This research typically involves either modifications of the existing natural product (semi-synthesis) or the total synthesis of designed structures.

Strategies for creating novel analogs include:

Varying the Glycosylation Pattern: A primary strategy involves the synthesis of analogs with different sugar chains attached to the C-3 position of the hederagenin aglycone. The total synthesis of Pulsatilla saponin (B1150181) D (another hederagenin glycoside) analogs has been achieved, where various sugar moieties were stereospecifically glycosylated to the C-3 position. exlibrisgroup.com Similarly, a series of hederagenin diglycosides were synthesized by glycosylating hederagenin with different commercial disaccharides to establish clear structure-activity relationships. nih.gov These approaches allow for a systematic investigation of how the number, type, and linkage of sugars influence activity.

Modifying the Aglycone Core: Analogs can be designed by making targeted chemical changes to the hederagenin backbone itself. For instance, a series of new hederagenin derivatives with modifications on the C-ring of the triterpenoid structure have been designed and synthesized, leading to compounds with potent biological activities. nih.gov

The synthesis of such analogs often involves complex, multi-step chemical pathways, including protection-deprotection strategies, stereospecific glycosylation reactions, and specific modifications of functional groups. exlibrisgroup.comresearchgate.net The development of these synthetic routes is crucial, especially for analogs of rare natural products, as it provides a reliable source of material for further investigation. exlibrisgroup.com

Applications of Rarasaponin V in Materials Science and Drug Delivery Systems Preclinical Studies

Rarasaponin V as a Natural Surfactant and Modifying Agent

Rarasaponin V is utilized as a natural, environmentally friendly surfactant to alter the surface properties of various materials. ukwms.ac.idacs.org Extracted from plants like Sapindus rarak DC, it offers a biocompatible alternative to synthetic surfactants. ukwms.ac.idresearchgate.net Its amphiphilic nature, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties, allows it to interact with and modify the surfaces of materials like nanocrystalline cellulose (B213188) and bentonite (B74815) clay, thereby enhancing their performance in applications such as drug delivery and environmental remediation. researchgate.netits.ac.id

Nanocrystalline cellulose (NCC), a material derived from cellulose, is noted for its impressive mechanical properties and biocompatibility. researchgate.net However, its inherent hydrophilicity can be a limitation. acs.org Modification with Rarasaponin V has been shown to successfully increase the hydrophobicity of NCC, making it a more suitable carrier for hydrophobic drugs. acs.orgnih.gov This modification is achieved by attaching the Rarasaponin V molecules to the NCC surface, a process that does not significantly alter the rod-like crystal structure of the NCC but does increase the particle size. ukwms.ac.id

The modification of NCC with Rarasaponin V has been demonstrated to improve its capacity for adsorbing pharmaceutical compounds like tetracycline (B611298). ukwms.ac.idresearchgate.net In one study, NCC was modified with Rarasaponin V at two different mass ratios: 10:1 (10N1R) and 20:1 (20N1R). ukwms.ac.idresearchgate.net The results indicated that the modified NCC exhibited a higher adsorption capacity for tetracycline compared to unmodified NCC. researchgate.net Specifically, at a temperature of 60 °C, the adsorption capacity for tetracycline increased from 13.97 mg/g for unmodified NCC to 16.47 mg/g for 10N1R and 18.11 mg/g for 20N1R. ukwms.ac.idresearchgate.net This suggests that the presence of Rarasaponin V on the NCC surface provides more active sites for adsorption. ukwms.ac.id

Tetracycline Adsorption Capacity of Rarasaponin-Modified NCC

| Material | Adsorption Capacity (mg/g) at 60 °C |

|---|---|

| Unmodified NCC | 13.97 |

| 10N1R (NCC:Rarasaponin 10:1) | 16.47 |

| 20N1R (NCC:Rarasaponin 20:1) | 18.11 |

The enhanced hydrophobicity of Rarasaponin-modified NCC makes it a promising carrier for hydrophobic drugs, such as the corticosteroid Dexamethasone. acs.orgmdpi.com In a study using NCC derived from durian rind, modification with Rarasaponin V was shown to significantly increase the uptake of Dexamethasone. mdpi.com The maximum uptake for unmodified CNCs was 13.78 mg/g. mdpi.com In contrast, CNCs modified with Rarasaponin V achieved a maximum Dexamethasone uptake of 27.54 mg/g. mdpi.com This demonstrates that Rarasaponin V plays a crucial role in creating a more favorable, hydrophobic environment for encapsulating poorly water-soluble drugs. mdpi.com

Dexamethasone Uptake by Unmodified and Rarasaponin-Modified CNCs

| Material | Maximum Dexamethasone Uptake (mg/g) |

|---|---|

| Unmodified CNCs | 13.78 |

| Rarasaponin-Modified CNCs | 27.54 |

Rarasaponin V has been effectively used as a modifying agent to prepare organo-bentonite, a composite material with enhanced properties compared to raw bentonite clay. researchgate.net The process involves the intercalation, or insertion, of Rarasaponin V molecules into the layered structure of bentonite. researchgate.netdeswater.com This modification alters the physicochemical characteristics of the clay. Research shows that the intercalation of rarasaponin into bentonite increases the basal spacing (the distance between the clay layers) from 1.39 nm to 1.50 nm. researchgate.net Furthermore, the surface area increases from 86.8 m²/g to 99.5 m²/g, and the pore volume expands from 0.69 cm³/g to 0.85 cm³/g. researchgate.net These changes create a more porous structure with a larger surface area, significantly enhancing the composite's adsorption capacity for various substances, such as methylene (B1212753) blue dye from aqueous solutions. researchgate.net

Physicochemical Properties of Bentonite Before and After Rarasaponin Modification

| Property | Untreated Bentonite | Rarasaponin-Modified Bentonite |

|---|---|---|

| Basal Spacing (nm) | 1.39 | 1.50 |

| Surface Area (m²/g) | 86.8 | 99.5 |

| Pore Volume (cm³/g) | 0.69 | 0.85 |

Enhancement of Nanoparticle Loading in Hydrogel Dressings

Rarasaponin V also plays a crucial role in the development of advanced hydrogel dressings by facilitating the incorporation of nanoparticles, such as silver nanoparticles (AgNPs), which are known for their antimicrobial properties. wilddata.cnresearchgate.net

The addition of rarasaponin as a surfactant has been proven to effectively increase the loading of AgNPs onto hydrogel dressings through adsorption. researchgate.netmdpi.com In one study, a cellulose carbamate (B1207046) hydrogel modified with rarasaponin showed a superior AgNP loading capacity of 10.15 mg/g. researchgate.net This was significantly higher than hydrogels modified with other surfactants, highlighting the unique efficacy of rarasaponin in this application. researchgate.net The presence of rarasaponin helps to prevent the aggregation of AgNPs and promotes their dispersion throughout the hydrogel matrix. researchgate.net

The mechanism behind the enhanced AgNP loading involves electrostatic interactions. researchgate.net Rarasaponin, being a natural surfactant, can influence the surface charge of the hydrogel, facilitating the attraction and binding of the nanoparticles. While detailed studies on the specific anionic nature of Rarasaponin V and its direct electrostatic interactions in AgNP loading are still emerging, the principle of using surfactants to modify surface charges for enhanced nanoparticle adsorption is well-established. researchgate.netsci-hub.se

Rarasaponin V in Catalysis and Chemical Process Enhancement

Beyond materials science, Rarasaponin V is finding applications in the field of catalysis, particularly in the synthesis of metal oxides for industrial processes like biodiesel production.

Utilization in Metal Oxide Synthesis (e.g., CaO for Biodiesel Production)

The synthesis of highly efficient catalysts is critical for sustainable industrial processes. Rarasaponin V has been employed as a surfactant in the synthesis of calcium oxide (CaO) catalysts from natural sources like dolomite. scribd.com These CaO catalysts are used in the transesterification of waste cooking oil to produce biodiesel. scribd.com The use of rarasaponin in the synthesis process, through methods like hydrothermal and co-precipitation, results in CaO catalysts with enhanced purity and catalytic activity. scribd.com This leads to a higher biodiesel yield, reaching up to 92.40% under optimized reaction conditions. scribd.com The surfactant aids in creating mesoporous structures in the metal oxide, which increases the active surface area of the catalyst. scribd.com

Role in Mesopore Formation in Catalytic Materials

Currently, there is a lack of specific research detailing the direct application of Rarasaponin V as a templating agent for the formation of mesopores in catalytic materials. The synthesis of mesoporous materials, which are characterized by pores with diameters between 2 and 50 nanometers, typically relies on the use of structure-directing agents, also known as templates. nstproceeding.commetall-mater-eng.com These templates, which can be "soft" (like surfactants and block copolymers) or "hard" (like mesoporous silica (B1680970) or carbon), guide the assembly of precursor materials to create a porous structure. metall-mater-eng.comfrontiersin.org After the framework is formed, the template is removed, leaving behind a network of pores. metall-mater-eng.com

While the existing body of scientific literature extensively covers the use of various surfactants and polymers as soft templates in the synthesis of mesoporous silicas and other catalytic supports, sigmaaldrich.comekb.eg specific studies on Rarasaponin V for this purpose are not presently available. The general mechanism involves the self-assembly of template molecules into micelles, which act as a scaffold around which inorganic precursors (like silica or alumina (B75360) sources) polymerize. sigmaaldrich.comekb.eg The properties of the resulting mesoporous material, such as pore size and surface area, are influenced by the type of template used. rsc.org

Research has shown that natural surfactants can be employed in materials synthesis. For instance, rarasaponin, a natural surfactant extracted from the plant Sapindus rarak DC, has been utilized as a modifying agent for clay materials to enhance their adsorption capabilities. researchgate.net In these applications, rarasaponin intercalates within the clay structure, increasing its basal spacing. researchgate.net However, this role as a modifying or intercalating agent is distinct from its potential use as a structure-directing agent for creating a network of new pores within a catalytic material.

The development of novel catalytic materials often involves exploring new templating agents to control the porous architecture, which in turn affects catalytic activity and selectivity. rsc.orgchem-soc.si Future research may explore the potential of saponins (B1172615) like Rarasaponin V in this capacity, but at present, documented evidence of its role in mesopore formation for catalytic materials is not found in the reviewed scientific literature.

Preclinical Research Methodologies and Translational Considerations for Rarasaponin V

In Vitro Model Systems for Biological Activity Assessment

The preclinical evaluation of Rarasaponin V often begins with in vitro cell-based assays to determine its biological activities. These assays are crucial for establishing a foundational understanding of the compound's potential therapeutic effects. Research has focused on its antimicrobial and anti-inflammatory properties, which are common bioactivities attributed to the broader class of saponins (B1172615). researchgate.net

A significant area of investigation has been the antibacterial activity of saponin (B1150181) fractions rich in Rarasaponin V, particularly against pathogens relevant to skin conditions. A saponin fraction purified from a fermentation liquid-based water extract of Sapindus mukorossi, containing Rarasaponin V along with Mukurozisaponin E1, Rarasaponin II, and Mukurozisaponin G, demonstrated potent antibacterial effects. mdpi.compreprints.orgnih.gov This fraction showed superior activity against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris, when compared to the crude aqueous extract. mdpi.comnih.gov Specifically, the purified saponin fraction exhibited a minimum inhibitory concentration (MIC) of 0.06 mg/mL, a 33-fold increase in potency over the parent extract's MIC of 2.0 mg/mL. nih.govnih.gov The use of Rarasaponin as a natural surfactant has also been shown to enhance the dispersion and antibacterial activity of silver nanoparticles in hydrogel dressings, further suggesting its utility in antimicrobial applications. mdpi.comsci-hub.seresearchgate.net

In addition to direct antimicrobial action, the anti-inflammatory potential is a key area of study for saponins. nih.gov Cell-based assays for anti-inflammatory effects typically involve stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), with an inflammatory agent like lipopolysaccharide (LPS). researchgate.netfrontiersin.org Following stimulation, the ability of the test compound to inhibit the production and release of pro-inflammatory mediators is quantified. Key markers often measured include cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other molecules like nitric oxide (NO). nih.govmdpi.comjidc.org While specific data on Rarasaponin V's modulation of these exact pathways is emerging, studies on related saponins show they often act by inhibiting signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response. mdpi.com For instance, water extracts from S. mukorossi flowers, which contain saponins, have been shown to significantly inhibit the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated THP-1 macrophages. nih.gov

Table 1: Antimicrobial Activity of Rarasaponin V-Containing Fraction

| Test Substance | Target Microorganism | Assay | Result (MIC) | Reference |

|---|---|---|---|---|

| Purified Saponin Fraction (containing Rarasaponin V) | Cutibacterium acnes | Broth Microdilution | 0.06 mg/mL | nih.govnih.gov |

| Aqueous Crude Extract | Cutibacterium acnes | Broth Microdilution | 2.0 mg/mL | nih.gov |

A fundamental component of preclinical research is the assessment of cytotoxicity to determine a compound's potential for causing cell damage or death. frontiersin.org This evaluation is critical for establishing a therapeutic window, where a compound is effective against a target (e.g., a pathogen) but safe for host cells. Cytotoxicity assays are performed across a variety of preclinical cell lines, including both cancerous and normal, non-cancerous cells, to understand the compound's degree of selectivity. frontiersin.orgnih.gov

For Rarasaponin V, cytotoxicity has been evaluated in the context of its application as a biocompatible surfactant. In one study, cellulose (B213188) nanocrystals modified with rarasaponin were tested for biocompatibility against the 7F2 mouse osteoblast cell line. mdpi.com The results indicated that as the concentration of the rarasaponin-modified material increased, cell proliferation decreased. At the highest tested concentration of 100 μg/mL, the cell viability of the osteoblast cells was reduced by approximately 30%. mdpi.com This finding is consistent with the known nature of saponins, which can exhibit non-specific cytotoxic activity against normal cells at certain concentrations, alongside their recognized cytotoxicity toward specific tumor cells. mdpi.com

Standard methods for evaluating cytotoxicity include assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. frontiersin.orgresearchgate.net Such assays provide quantitative data, often expressed as the IC50 value, which is the concentration of a substance required to inhibit the growth or kill 50% of the cells in a given population. frontiersin.orgdiag2tec.com This data is essential for guiding further preclinical development and for comparing the potency and safety of different compounds. nih.gov

Table 2: Cytotoxicity Profile of Rarasaponin V-Modified Material

| Test Substance | Cell Line | Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Cellulose Nanocrystals modified with Rarasaponin | 7F2 | Mouse Osteoblast (Normal) | 100 µg/mL | ~30% decrease in cell viability | mdpi.com |

In Vivo Animal Model Systems (Theoretical Framework for Preclinical Research)

The transition from in vitro success to in vivo studies requires the careful selection of an appropriate animal model. The chosen species should ideally mimic the human condition being targeted and have a metabolic profile that allows for relevant prediction of efficacy and safety. For saponins, rodents such as mice and rats are commonly used in the initial stages of in vivo research. frontiersin.org These models are well-characterized, cost-effective, and suitable for a wide range of studies, including assessments of anti-inflammatory, anti-cancer, and cardioprotective effects. frontiersin.orgfrontiersin.org For example, rat and mouse models of LPS-induced lung inflammation are standard for evaluating the anti-inflammatory potential of saponins like Timosaponin A-III. mdpi.com

For more complex evaluations, such as assessing immunomodulatory or vaccine adjuvant activity, larger animals may be more appropriate. rsc.org Beagle dogs have been used in pharmacokinetic studies of Panax notoginseng saponins to compare different oral formulations. sciopen.com Non-human primates (NHPs) are considered a highly valuable model, particularly for vaccine adjuvant research, because their immune system more closely resembles that of humans. nih.govoup.com Studies on saponin-based adjuvants in NHPs can provide critical data on immune responses, including humoral and cell-mediated immunity, that are more predictive of clinical outcomes. nih.govoup.com The choice of animal model is therefore dictated by the specific research question and the therapeutic application envisioned for Rarasaponin V.

Table 3: Theoretical Framework for Animal Model Selection for Rarasaponin V Research

| Research Area | Potential Animal Model | Rationale | Key Endpoints | Reference |

|---|---|---|---|---|

| Anti-inflammatory (e.g., topical) | Mouse, Rat | Well-established models of skin inflammation (e.g., TPA-induced ear edema); cost-effective. | Reduction in swelling, inflammatory cell infiltration, cytokine levels. | mdpi.comfrontiersin.org |

| Pharmacokinetics (Oral/IV) | Rat, Beagle Dog | Rats are standard for initial PK; dogs allow for serial blood sampling and better oral formulation assessment. | Bioavailability, half-life (t1/2), Cmax, AUC, excretion pathways. | sciopen.comnih.gov |

| Vaccine Adjuvant Activity | Mouse, Non-Human Primate (NHP) | Mice for initial screening; NHPs for more clinically relevant immune response data. | Antigen-specific antibody titers (IgG), T-cell responses, germinal center formation. | rsc.orgnih.govoup.com |

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its pharmacological effect. nih.gov For the saponin class of compounds, PK studies have generally revealed significant challenges with oral bioavailability. nih.gov This is often due to their large molecular weight, high hydrogen-bonding capacity, and poor membrane permeability. nih.gov Furthermore, many saponins undergo rapid and extensive biliary excretion, which limits their systemic exposure after oral administration. nih.gov However, some saponins have been observed to have long elimination half-lives in rats, which may allow them to serve as pharmacokinetic markers for herbal extracts. nih.gov

A theoretical PK assessment for Rarasaponin V in an animal model, such as the rat, would involve administering the compound and collecting plasma, urine, and feces over time to measure its concentration and that of any potential metabolites. researchgate.net This would help determine key parameters like bioavailability, clearance, volume of distribution, and elimination half-life. Saponins are known to accumulate in the liver and kidneys, and this distribution is often mediated by transporters. nih.gov

PD assessments would run in parallel to link the measured concentrations of Rarasaponin V to a biological effect. For example, in an animal model of inflammation, the reduction in a specific inflammatory biomarker could be measured at various time points and correlated with the plasma concentration of the compound. nih.gov This PK/PD modeling is critical for optimizing dosing regimens in further preclinical studies and for predicting therapeutic efficacy. researchgate.net

Table 4: Key PK/PD Parameters for Theoretical Assessment of Rarasaponin V

| Parameter Type | Specific Parameter | Description | Reference |

|---|---|---|---|

| Pharmacokinetic (PK) | Oral Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | nih.govnih.gov |

| Half-life (t1/2) | The time required for the plasma concentration of the compound to reduce by half. | nih.gov | |

| Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | researchgate.net | |

| Metabolism & Excretion | Characterization of metabolic pathways (e.g., hydrolysis, phase I/II) and primary routes of elimination (e.g., biliary, renal). | nih.govresearchgate.net | |

| Pharmacodynamic (PD) | MEC / MIC | Minimum Effective Concentration or Minimum Inhibitory Concentration required to produce a desired effect. | nih.gov |

| PK/PD Relationship | Correlation of drug concentration over time with the intensity and duration of the pharmacological effect. | nih.gov |

The ultimate goal of preclinical research is to generate data that can support the transition of a compound into clinical development for human use. Bridging the in vitro and in vivo data for Rarasaponin V allows for the formulation of specific translational research hypotheses.

One primary hypothesis, based on strong in vitro evidence, is that Rarasaponin V can be developed as a topical antimicrobial agent for the treatment of mild acne vulgaris . The compound's potent activity against C. acnes nih.govnih.gov and its known anti-inflammatory properties nih.gov address two key pathogenic factors of acne. nih.gov The cytotoxicity data suggests that a therapeutic window exists, but formulation studies would be required to ensure it is effective on skin pathogens without causing significant irritation to keratinocytes or fibroblasts. mdpi.com A translational path would involve developing a stable topical formulation (e.g., a gel or cream) and testing it in animal models of skin inflammation and infection before moving to human trials.

A second translational hypothesis is that Rarasaponin V could function as a novel vaccine adjuvant . The saponin class, most notably QS-21, is known for its powerful adjuvant activity. rsc.org Given that Rarasaponin V is a triterpenoid (B12794562) saponin, it is plausible that it shares these immunomodulatory capabilities. Preclinical evaluation in a mouse vaccination model, followed by studies in non-human primates, would be necessary to test this hypothesis. rsc.orgnih.gov The research would focus on its ability to enhance antigen-specific antibody and T-cell responses to a co-administered antigen. oup.com Success in these models could position Rarasaponin V as a candidate for use in prophylactic or therapeutic vaccines. rsc.org

Both hypotheses require a solid foundation of preclinical efficacy and safety data, including detailed PK/PD modeling, to justify the significant investment required for human clinical trials. researchgate.net

Challenges and Future Directions in Preclinical Translation

The journey of a novel compound from the laboratory to clinical application is fraught with challenges. For Rarasaponin V, a triterpenoid saponin with demonstrated biological activities, navigating the preclinical landscape requires careful consideration of inherent translational hurdles. This section delves into the critical challenges of species differences, variability in preclinical models, and ethical considerations that must be addressed to facilitate the successful clinical translation of Rarasaponin V.

Addressing Species Differences in Biological Responses

A significant obstacle in the preclinical development of any new chemical entity, including Rarasaponin V, is the inherent biological variability between animal models and humans. These differences can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, leading to discrepancies between preclinical efficacy and safety data and clinical outcomes.

Key Species-Specific Factors:

Anatomy and Physiology: The anatomical and physiological makeup of an organism is a primary determinant of a chemical's toxicity. up.pt For instance, variations in skin structure, such as the presence of fur or feathers, can alter the dermal absorption of a compound. up.pt The gastrointestinal anatomy and physiology also play a crucial role. Ruminants, with their multi-chambered stomachs and distinct gut microbiota, will metabolize and absorb compounds differently than monogastric species like rodents or humans. up.ptresearchgate.net These differences in drug handling can be substantial when digestive functions, which are phylogenetically divergent, are involved in drug absorption. researchgate.net

Metabolism: Interspecies variations in drug metabolism are a major contributor to differing pharmacokinetic profiles and can also influence pharmacodynamics, particularly if active metabolites are produced. researchgate.net The cytochrome P450 (CYP) enzyme system, critical for drug metabolism, exhibits significant species differences in response to chemical inducers. nih.gov These differences can lead to clinically relevant drug-drug interactions in humans that may not be predicted by animal studies. nih.gov The genetic makeup of different species greatly influences their susceptibility to chemical toxicity, affecting how a compound is accumulated, retained, and the toxic effects it may exert. up.pt

Excretion: Anatomical and physiological adaptations can also affect the excretion of a compound. For example, animals adapted to arid environments, like the kangaroo rat, have highly efficient kidneys that reabsorb most fluids, which could lead to increased retention and prolonged activity of a chemical compared to other species. up.pt

For a compound like Rarasaponin V, it is crucial to conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes from various species, including humans, early in the preclinical phase. europa.eu This can help identify human-specific metabolites and select the most appropriate animal model for toxicological studies, thereby improving the predictive value of preclinical data. europa.eu Allometric scaling, which uses physiological time to extrapolate doses between species, can also be a valuable tool, though it's important to recognize that it may not perfectly predict human toxicity for every chemical. epa.gov

Table 1: Key Considerations for Species Differences in Preclinical Studies of Rarasaponin V

| Factor | Description | Implication for Rarasaponin V |

| Pharmacokinetics | The study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion (ADME). | Species differences in ADME can lead to significant variations in the concentration and duration of Rarasaponin V exposure in the body, potentially affecting both efficacy and toxicity. |

| Pharmacodynamics | The study of how a drug affects an organism. | Differences in target receptors, enzymes, or signaling pathways between species can result in varied responses to Rarasaponin V, even at similar concentrations. |

| Metabolite Profiling | Identification of the byproducts of metabolism. | Humans may produce unique metabolites of Rarasaponin V that are not seen in animal models, and these metabolites could have different efficacy or toxicity profiles. |

Variability in Preclinical Pain Models and Outcome Measures

The evaluation of analgesic compounds like Rarasaponin V is heavily reliant on preclinical pain models. However, the significant variability within these models and the outcome measures used present a major challenge for translational success. mdpi.commdpi.com

Historically, preclinical pain research has depended on reflexive withdrawal tests in rodents, such as the hot plate and tail-flick tests, in response to thermal or mechanical stimuli. mdbneuro.com While these tests are straightforward to perform, they primarily measure spinal nociceptive reflexes rather than the more complex experience of clinical pain. mdbneuro.com This over-reliance on reflexive measures is a key reason for the poor translation of preclinical findings to the clinic. nih.gov

Commonly Used Preclinical Pain Models:

Inflammatory Pain Models: These models, such as those induced by carrageenan or formalin injection, are frequently used to screen for anti-inflammatory and analgesic properties. researchgate.net

Neuropathic Pain Models: Models like the spared nerve injury (SNI) or streptozotocin (B1681764) (STZ)-induced diabetic neuropathy aim to mimic the chronic pain states seen in patients. mdpi.com However, these models can be complex, with high morbidity rates and variability in outcomes, necessitating large sample sizes. mdpi.com

Visceral Pain Models: The acetic acid-induced writhing test is a common model for visceral pain, where the number of writhes is counted as an indicator of pain. researchgate.net

A significant issue is that different pain models exhibit distinct sensitivities to various behavioral measures. frontiersin.org For instance, classical reflexive hypersensitivity tests are often the most sensitive but may not reflect the spontaneous, ongoing pain that is a primary complaint of patients. mdbneuro.comfrontiersin.org More clinically relevant measures of spontaneous pain, such as dynamic weight-bearing, are being developed but face challenges in implementation and validation. mdpi.commdbneuro.com

The discordance between preclinical and clinical testing is a well-documented problem. nih.gov Preclinical studies often use young, male rodents with limited genetic diversity, which does not reflect the heterogeneity of the human patient population. nih.gov Furthermore, preclinical studies frequently assess the effects of a single drug dose on evoked pain, whereas clinical trials typically involve repeated dosing and measure average pain intensity, which includes both evoked and spontaneous pain. nih.gov

For Rarasaponin V, a multi-model approach is recommended to build a more comprehensive preclinical profile. This should include a combination of stimulus-dependent and spontaneous pain behavior assessments to better characterize its potential analgesic effects. mdbneuro.com

Table 2: Comparison of Preclinical Pain Models Relevant for Saponin Testing

| Pain Model | Type of Pain | Common Outcome Measures | Limitations |

| Hot Plate Test | Acute Thermal Pain | Latency to paw lick or jump | Measures reflexive response, potential for learned behavior. mdbneuro.com |

| Formalin Test | Inflammatory/Tonic Pain | Time spent licking/biting the injected paw | Biphasic response can be complex to interpret. |

| Acetic Acid Writhing Test | Visceral Pain | Number of abdominal constrictions | Non-specific, can be influenced by motor effects. researchgate.net |

| Spared Nerve Injury (SNI) | Neuropathic Pain | Mechanical allodynia, thermal hyperalgesia | Technically demanding, can have variable outcomes. mdpi.com |

| Dynamic Weight Bearing | Spontaneous Pain | Distribution of weight across paws in freely moving animals | More clinically relevant but requires specialized equipment. mdbneuro.com |

Ethical Considerations in Animal Research and Alternative Methods

The use of animals in research carries a significant ethical responsibility. The guiding principles for the humane use of animals in research are often summarized as the "3Rs": Replacement, Reduction, and Refinement . forskningsetikk.noscielo.org.mx

Replacement: This principle encourages the use of non-animal methods whenever possible. scielo.org.mx

Reduction: This aims to minimize the number of animals used to obtain scientifically valid data. forskningsetikk.no

Refinement: This focuses on modifying experimental procedures to minimize animal pain, suffering, and distress. forskningsetikk.nonih.gov

Researchers have a duty to ensure that the potential scientific benefits of their work outweigh the harm caused to the animals. osteology.org This involves providing a strong scientific justification for the use of animals and ensuring that all personnel are properly trained in animal care and experimental procedures. nih.govnih.gov

In recent years, there has been a significant push to develop and validate alternative methods to animal testing. For a compound like Rarasaponin V, several in vitro and in silico methods can be employed to assess its bioactivity and potential toxicity, thereby reducing the reliance on animal models, especially in the early stages of drug discovery.

Alternative Methods for Preclinical Evaluation:

In Vitro Assays: These laboratory-based tests use cells or tissues to assess the effects of a compound. For saponins, in vitro methods can be used to evaluate:

Cytotoxicity: Testing the toxicity of the compound on various cell lines.

Enzyme Inhibition: Assays to determine if the compound inhibits specific enzymes, such as cyclooxygenase (COX) in the context of inflammation. researchgate.net

Antimicrobial Efficacy: Testing the compound's ability to inhibit the growth of bacteria or fungi. innovareacademics.in

In Silico Methods: These computational approaches use computer models to predict the properties of a compound. For Rarasaponin V, in silico tools can be used for:

Toxicity Prediction: Programs like Pro-Tox II can predict the LD50 (median lethal dose) and other toxicity endpoints. innovareacademics.in

Molecular Docking: This technique can predict the binding affinity of a compound to a specific protein target, providing insights into its mechanism of action. researchgate.netnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted to assess the drug-likeness of a compound. nih.gov

Hemolytic Toxicity Prediction: Machine learning models are being developed to predict the hemolytic (red blood cell rupturing) potential of saponins, a known toxicity for some compounds in this class. acs.org

The integration of these alternative methods into the preclinical development pipeline for Rarasaponin V can not only address ethical concerns but also provide valuable data to guide further in vivo studies, making them more targeted and efficient. mdpi.com

Concluding Perspectives and Future Research Trajectories for Rarasaponin V

Current Gaps in Fundamental Understanding of Rarasaponin V

Despite its identification and initial characterization, significant gaps remain in our fundamental understanding of Rarasaponin V, hindering its full potential in therapeutic and research applications.

A primary limitation is the lack of comprehensive physicochemical data . While its general classification as an acylated oleanane-type saponin (B1150181) is established, specific details regarding its solubility in various solvents, melting point, and detailed spectroscopic data (NMR, mass spectrometry) are not extensively documented in publicly available literature. nih.govjst.go.jpresearchgate.net This information is critical for developing standardized extraction and purification protocols, as well as for designing formulations for further biological studies.

The complete biosynthetic pathway of Rarasaponin V in Sapindus rarak remains to be fully elucidated. The general biosynthesis of triterpenoid (B12794562) saponins (B1172615) is understood to begin with the cyclization of 2,3-oxidosqualene (B107256) to form the oleanane (B1240867) backbone, followed by a series of oxidation and glycosylation steps. However, the specific enzymes—such as cytochrome P450s and UDP-glycosyltransferases—responsible for the unique acylation and glycosylation patterns of Rarasaponin V have not been identified. Unraveling this pathway is essential for potential biotechnological production through metabolic engineering in microbial or plant-based systems.

Furthermore, a detailed mechanism of action for its anti-hyperlipidemic activity is yet to be established. nih.govjst.go.jpresearchgate.net While it is known to suppress plasma triglyceride elevation, the specific molecular targets and signaling pathways involved are unclear. Research on other oleanane-type saponins suggests potential mechanisms such as the inhibition of pancreatic lipase, reduction of intestinal lipid absorption, and modulation of lipid metabolism in the liver. nih.govnih.gov Determining which of these, or other, pathways are specifically modulated by Rarasaponin V is a critical area for future investigation.

Table 1: Known Properties and Activities of Rarasaponin V

| Property | Description |

| Compound Type | Acylated Oleanane-Type Triterpene Saponin |

| Source | Pericarps of Sapindus rarak |

| Biological Activity | Suppresses plasma triglyceride elevation (Anti-hyperlipidemic) |

| Structure | Elucidated through chemical and spectroscopic evidence |

Emerging Research Avenues and Interdisciplinary Collaboration

The existing knowledge of Rarasaponin V, though limited, opens up several exciting avenues for future research, many of which would benefit from interdisciplinary collaboration.

One of the most promising areas is its potential application in drug delivery systems . The amphiphilic nature of saponins makes them excellent natural surfactants. Rarasaponins, in general, have been successfully used to modify the surface of cellulose (B213188) nanocrystals (CNCs) to enhance their hydrophobicity for the delivery of hydrophobic drugs like dexamethasone and curcumin. nih.govresearchgate.netmdpi.comnih.gov Future research could focus specifically on Rarasaponin V to develop novel nano-formulations for targeted drug delivery, potentially in the context of metabolic disorders. This would necessitate collaboration between natural product chemists, materials scientists, and pharmacologists.

Computational modeling and simulation studies offer another frontier. By employing techniques such as molecular docking and quantum chemical calculations, researchers can predict the interactions of Rarasaponin V with potential biological targets, such as enzymes involved in lipid metabolism. This in-silico approach can help to prioritize experimental studies and provide insights into its mechanism of action at a molecular level. Such studies would require expertise in computational chemistry and molecular biology.

Further exploration of its pharmacological activities beyond hyperlipidemia is also warranted. Many oleanane-type saponins exhibit a broad range of biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. mdpi.com Screening Rarasaponin V for these and other activities could uncover new therapeutic potentials. This would involve collaboration between phytochemists and various biomedical researchers.

Finally, investigating the agronomic and biotechnological aspects of Sapindus rarak to enhance the production of Rarasaponin V is a crucial research avenue. This could involve optimizing cultivation conditions, developing cell or tissue culture systems, or exploring metabolic engineering strategies to increase its yield. This research would bridge the fields of agricultural science, plant biotechnology, and natural product chemistry.

Potential for Rarasaponin V as a Model Compound in Saponin Research

Rarasaponin V possesses several characteristics that make it a potentially valuable model compound for advancing saponin research. Its well-defined, albeit complex, chemical structure as an acylated oleanane-type triterpene saponin provides a solid foundation for structure-activity relationship (SAR) studies. nih.govjst.go.jpresearchgate.net

By systematically modifying its structure—for instance, by altering the acyl groups or the sugar moieties—researchers can investigate how these changes affect its biological activity. This can provide fundamental insights into the chemical features that govern the therapeutic effects of this class of saponins. Such studies are crucial for the rational design of novel saponin-based drugs with improved efficacy and specificity.

Furthermore, its demonstrated anti-hyperlipidemic activity positions Rarasaponin V as a useful tool for studying the role of saponins in metabolic syndrome . mdpi.com It can be used as a chemical probe to investigate the complex interplay between saponins and lipid metabolism pathways in various in vitro and in vivo models.

The study of its interactions with biological membranes could also be of significant interest. The amphiphilic nature of saponins allows them to interact with and permeate cell membranes, a property that is central to many of their biological activities. Rarasaponin V can serve as a model to investigate how the specific acylation and glycosylation patterns influence these membrane interactions, which has implications for its bioavailability, cytotoxicity, and potential as a drug delivery vehicle.

Q & A

Q. What standardized characterization techniques are recommended for analyzing Rarasaponin V-modified composites?

Rarasaponin V composites (e.g., clays, nanocrystalline cellulose) require multi-technique characterization. Key methods include:

- XRD : To measure interlayer spacing changes (e.g., montmorillonite’s d001 increased from 1.39 nm to 1.46 nm after Rarasaponin V intercalation ).

- FTIR : Identifies functional group interactions, such as C=O stretching (1292 cm⁻¹) and C-H stretching (2800–2900 cm⁻¹) shifts, confirming Rarasaponin V incorporation .

- N₂ adsorption-desorption isotherms : Classifies pore structures (e.g., H3 hysteresis loops in RSB clays indicate slit-shaped mesopores ).

- SEM/HRTEM : Reveals morphological stability post-modification, with nano-pits and crystals <100 nm .

Q. How do adsorption models (Langmuir, Freundlich, Sips) apply to Rarasaponin V-based adsorbents?

Adsorption studies for dyes (e.g., Evans Blue) and antibiotics (e.g., tetracycline) use isotherm models to quantify capacity and mechanisms:

- Langmuir : Best for monolayer adsorption on homogeneous surfaces (e.g., Rarasaponin V-kaolin for malachite green ).

- Sips model : Effective for heterogeneous surfaces, providing consistent parameters for β-carotene adsorption on Rarasaponin V-clays .

- Thermodynamic analysis : ΔG° values differentiate spontaneous (TET@NCC/Rara) vs. non-spontaneous (unmodified NCC) adsorption .

Q. What is the optimal pH range for Rarasaponin V-mediated adsorption processes?

pH significantly impacts adsorption efficiency due to protonation/deprotonation of functional groups. For example:

- Tetracycline adsorption : Highest capacity at pH 3, driven by electrostatic interactions between cationic TET and anionic Rarasaponin V-modified NCC .

- Dye removal : Malachite green adsorption on Rarasaponin V-kaolin is pH-dependent, with optimal performance in neutral-to-alkaline conditions .

Advanced Research Questions

Q. How can contradictions in cation exchange capacity (CEC) data for Rarasaponin V-clay composites be resolved?

CEC reductions in Rarasaponin V-clays (e.g., from 86.8 to 99.0 mequiv/100 g ) may arise from:

- Electrostatic interactions : Rarasaponin V’s carboxyl groups displace interlayer Ca²⁺, reducing CEC .

- Statistical validation : Use t-tests (α = 0.05) to confirm insignificant differences between samples (e.g., RSB-1 vs. RSB-2 ).

- Material heterogeneity : High standard deviations (e.g., RSB-10) suggest uneven pore distribution or incomplete intercalation .

Q. What mechanistic insights explain the pH-dependent desorption of tetracycline from Rarasaponin V-NCC composites?

Desorption efficiency increases from 18.28% (pH 3) to 55.49% (pH 7) due to:

Q. How does Rarasaponin V intercalation alter the pore network hierarchy in organoclays?

N₂ adsorption and XRD reveal structural changes:

- Pore blocking : Rarasaponin V at ≥2 wt% blocks micropores, transforming H4 (UB clay) to H3 hysteresis (slit-shaped mesopores) .

- Layer delamination : Excess Rarasaponin V (10 wt%) disrupts montmorillonite’s layered structure, widening d001 beyond XRD detection limits .

- Surface area paradox : Despite interlayer expansion, SBET increases (86.8 → 99.5 m²/g) due to micropore accessibility .

Q. What advanced statistical methods address variability in Rarasaponin V composite performance?

- ANOVA/t-tests : Compare CEC, adsorption capacity, or surface area across multiple batches .

- Error analysis : Quantify instrumental uncertainty (e.g., ±5% in FTIR peak positions ).

- Multivariate regression : Correlate Rarasaponin V loading with thermodynamic parameters (ΔG°, ΔH°) .

Methodological Best Practices

- Experimental replication : Conduct triplicate trials for adsorption/desorption studies to ensure reproducibility .

- Data transparency : Report raw CEC values, SEM images, and model fitting parameters (R², RMSE) .

- Ethical sourcing : Use Rarasaponin V extracted from Sapindus rarak DC fruit via eco-friendly protocols (e.g., freeze-drying ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。